BML-111
Overview
Description
BML-111, also known as 5(S),6®-7-trihydroxymethyl heptanoate, is a synthetic analogue of lipoxin A4. Lipoxin A4 is an eicosanoid that plays a crucial role in the resolution of inflammation. This compound is a commercially available synthetic agonist of the ALX/formyl peptide receptor 2 (FPR2) receptor, which exhibits analgesic, antioxidant, and anti-inflammatory properties .
Mechanism of Action
BML-111, also known as (5S,6R)-Methyl 5,6,7-trihydroxyheptanoate, is a synthetic analogue of lipoxin A4 and a potent agonist of the lipoxin A4 receptor . This compound has been studied for its anti-inflammatory, antiangiogenic, and antitumor properties .
Target of Action
The primary target of this compound is the formyl peptide receptor 2 (FPR2/ALX) . FPR2/ALX is a member of the seven transmembrane G protein-coupled receptors superfamily . This receptor recognizes both peptide, protein, and lipid ligands .
Mode of Action
This compound interacts with its target, the FPR2/ALX receptor, to modulate a range of cellular activities. It inhibits a range of platelet activities in a dose-dependent manner in response to several platelet agonists . This includes aggregation, fibrinogen binding to integrin αIIbβ3, α-granule secretion, dense granule secretion, Ca 2+ mobilisation, and integrin αIIbβ3-mediated outside-in signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the function of platelets and thrombus formation through the FPR2/ALX receptor . It also augments platelet inhibitory signaling pathways . Moreover, it increases the levels of vasodilator-stimulated phosphorylation (VASP-S157) significantly after treatment in resting and stimulated platelets via protein kinase A (PKA) independently of cyclic adenosine monophosphate (cAMP) signaling .
Pharmacokinetics
It’s known that this compound is active both in vivo and in vitro , suggesting that it has suitable bioavailability for biological studies.
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It reduces platelet activation and protects from thrombosis . It also suppresses tumor-related angiogenesis and reduces tumor growth . In addition, it protects against hemorrhagic shock-induced acute lung injury .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharides (LPS) and D-Galactosamine (D-GalN) . In a model of LPS/D-GalN-induced acute liver injury, this compound was shown to exert protective effects .
Biochemical Analysis
Biochemical Properties
BML-111 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a potent agonist of the lipoxin A4 receptor, with an IC50 value of 70 nM . This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress . Additionally, this compound interacts with peroxisome proliferator-activated receptor-α (PPARα) and heme oxygenase-1 (HO-1), contributing to its protective effects against renal ischemia/reperfusion injury . These interactions highlight the compound’s ability to modulate various biochemical pathways and its potential therapeutic benefits.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In human periodontal ligament fibroblasts, this compound inhibits H2O2-induced pyroptosis and osteogenic dysfunction by activating the Nrf2/HO-1 pathway . In alveolar macrophages, this compound induces autophagy and protects against acute lung injury by activating MAPK signaling . Furthermore, this compound has been shown to reduce platelet activation and protect against thrombosis by modulating the function of formyl peptide receptor 2 (FPR2/ALX) . These cellular effects demonstrate the compound’s ability to influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. This compound binds to the lipoxin A4 receptor, leading to the activation of downstream signaling pathways such as MAPK and Nrf2/HO-1 . This activation results in the induction of autophagy, inhibition of apoptosis, and reduction of oxidative stress. Additionally, this compound modulates the function of FPR2/ALX, leading to reduced platelet activation and protection against thrombosis . These molecular interactions highlight the compound’s ability to exert its effects through multiple pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits anti-inflammatory and pro-resolution activities, which are sustained over time . The compound’s stability and degradation have been evaluated, with results indicating that this compound remains active and effective in both in vitro and in vivo settings . Long-term effects of this compound on cellular function have also been observed, with the compound demonstrating sustained protective effects against oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of autoimmune myocarditis, this compound treatment at different dosages was found to prevent cardiac apoptosis and oxidative stress . Higher doses of this compound were associated with more pronounced protective effects, while lower doses still provided significant benefits. At very high doses, potential toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the activation of the Nrf2/HO-1 pathway and the modulation of PPARα activity . These pathways play a crucial role in the cellular response to oxidative stress and inflammation. This compound’s interaction with these pathways leads to changes in metabolic flux and metabolite levels, contributing to its protective effects against various pathological conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In platelets, this compound interacts with FPR2/ALX, leading to its subcellular distribution and peripheral mobilization . This interaction facilitates the compound’s localization and accumulation in specific cellular compartments, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Immunofluorescence microscopy studies have shown that this compound is distributed in specific subcellular compartments, such as the cytoplasm and cell membrane . This localization is essential for the compound’s interaction with its target receptors and signaling pathways. Additionally, this compound’s subcellular distribution is influenced by post-translational modifications and targeting signals, which direct it to specific organelles and compartments within the cell .
Preparation Methods
The synthesis of BML-111 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including aldol condensation, reduction, and esterification.
Functional group modifications: The core structure is then modified to introduce the necessary functional groups, such as hydroxyl groups, through reactions like hydrolysis and oxidation.
Chemical Reactions Analysis
BML-111 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Hydrolysis: This compound can be hydrolyzed to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BML-111 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of lipoxin analogues.
Biology: this compound is used to investigate the role of lipoxins in biological processes, such as inflammation and immune response.
Medicine: this compound has been studied for its potential therapeutic effects in various diseases, including cardiovascular diseases, cancer, and inflammatory disorders.
Comparison with Similar Compounds
BML-111 is unique among lipoxin analogues due to its higher biological stability and greater anti-inflammatory activity compared to native lipoxin A4. Similar compounds include:
Lipoxin A4: The natural eicosanoid that this compound is based on, which plays a role in resolving inflammation.
Resolvin D1: Another specialized pro-resolving lipid mediator with anti-inflammatory properties.
Maresin 1: A lipid mediator involved in the resolution of inflammation and tissue repair.
Protectin D1: A lipid mediator with anti-inflammatory and neuroprotective effects .
This compound stands out due to its synthetic origin, stability, and potent biological activity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (5S,6R)-5,6,7-trihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFWAFZUNVQOR-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC[C@@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BML-111?
A1: this compound exerts its biological effects primarily by acting as an agonist of the ALX/FPR2 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This receptor is involved in regulating inflammatory responses and promoting the resolution phase of inflammation.
Q2: How does this compound binding to ALX/FPR2 influence downstream signaling pathways?
A2: this compound binding to ALX/FPR2 has been shown to modulate several downstream signaling pathways, including:
- NF-κB pathway: this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation, by suppressing IκBα degradation and NF-κB p65 nuclear translocation. [, , , , , ]
- MAPK pathway: Research suggests this compound can modulate the MAPK pathway, inhibiting the phosphorylation of ERK, JNK, and p38 MAPK, thereby influencing cellular responses to stress and inflammation. [, , , , , ]
- SIRT1/NF-κB pathway: Studies indicate that this compound might exert its protective effects against sepsis-induced neuroinflammation and cognitive impairment through the SIRT1/NF-κB signaling pathway. []
- Notch-1 signaling pathway: this compound has been shown to downregulate the expression of Hes-1 and the ratio of activated Notch-1 to Notch-1, suggesting a potential role in modulating this pathway involved in cell fate and differentiation. []
Q3: What are the downstream effects of this compound's modulation of these signaling pathways?
A3: this compound's modulation of these signaling pathways leads to a variety of downstream effects, including:
- Suppression of pro-inflammatory cytokines: this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , , , , , , , , , , , ]
- Enhancement of anti-inflammatory cytokines: this compound enhances the production of anti-inflammatory cytokines like IL-10 and TGF-β. [, , , , , , , , ]
- Reduction of oxidative stress: this compound increases the total antioxidant capacity and activates the Nrf2 signaling pathway, indicating a protective effect against oxidative stress. [, , ]
- Inhibition of cell apoptosis: this compound has been shown to reduce cell apoptosis by downregulating caspase-3 activity and modulating the expression of apoptotic proteins like Bax and Bcl2. [, , ]
- Modulation of macrophage polarization: this compound can shift macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [, ]
Q4: What are the primary cell types targeted by this compound?
A4: Research suggests that this compound primarily targets cells expressing the ALX/FPR2 receptor, including:
- Macrophages [, , , ]
- Neutrophils [, ]
- Lung fibroblasts []
- Airway epithelial cells [, , ]
- Microglia []
- Satellite glial cells and neurons in the dorsal root ganglion []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H16O5, and its molecular weight is 192.21 g/mol.
Q6: What are the potential therapeutic applications of this compound based on preclinical studies?
A6: Preclinical studies have suggested potential therapeutic applications of this compound in various conditions, including:
- Sepsis: this compound has shown promise in reducing organ injury, inflammation, and mortality in animal models of sepsis. [, , , , ]
- Acute lung injury (ALI): Studies demonstrate the potential of this compound in attenuating ALI induced by various factors, including mechanical ventilation, hemorrhagic shock, and LPS. [, , , , , , ]
- Pulmonary fibrosis: this compound has exhibited anti-fibrotic properties in preclinical models, potentially by inhibiting TGF-β1-induced lung fibroblast activation. []
- Acute pancreatitis-associated lung injury (APALI): this compound pretreatment has demonstrated protective effects against APALI in mice models. []
- Spinal cord injury (SCI): Research suggests this compound might alleviate inflammatory injury and oxidative stress in SCI models. []
- Arthritis: this compound has shown efficacy in reducing joint inflammation and pain in animal models of arthritis. [, ]
- Cancer: Preclinical studies indicate that this compound and LXA4 may have anti-tumor effects, particularly in melanoma and hepatocellular carcinoma, potentially by suppressing angiogenesis and tumor growth. [, , , ]
- Postoperative Pain: this compound, alongside slow ankle joint mobilization, demonstrated a reduction in mechanical hyperalgesia in a postoperative pain model in mice. []
Q7: Are there any clinical trials investigating this compound?
A7: While preclinical data is promising, the provided literature only mentions a pilot study in asthmatic children using inhaled 5(S),6(R)-LXA4 methyl ester and this compound. The study showed potential efficacy and safety, but further clinical trials are needed. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.